4Jeh3BL51N
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Overview
Description
PF-05212377, also known as SAM-760, is a small molecule that acts as a potent and selective antagonist of the serotonin 5-hydroxytryptamine receptor 6 (5-HT6). This compound was originally developed by Wyeth and later became part of Pfizer’s portfolio. PF-05212377 has been investigated for its potential therapeutic effects in treating Alzheimer’s disease by modulating serotonin levels in the brain, which in turn affects the levels of neurotransmitters such as acetylcholine and glutamate .
Preparation Methods
The synthetic routes and reaction conditions for PF-05212377 are not extensively detailed in publicly available sourcesThe industrial production methods likely involve standard organic synthesis techniques, including condensation reactions, sulfonylation, and purification steps .
Chemical Reactions Analysis
PF-05212377 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperazine ring.
Substitution: The benzimidazole core and the phenylsulfonyl group can participate in substitution reactions, allowing for modifications to the compound’s structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF-05212377 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: PF-05212377 serves as a valuable tool for studying the structure-activity relationships of 5-HT6 receptor antagonists.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes, including neurotransmission and cognitive function.
Medicine: PF-05212377 has been explored as a potential therapeutic agent for Alzheimer’s disease, with studies focusing on its ability to improve cognitive function and reduce neuropsychiatric symptoms
Industry: The compound’s unique properties make it a candidate for further development in the pharmaceutical industry, particularly for conditions involving cognitive impairment and neurodegenerative diseases
Mechanism of Action
PF-05212377 exerts its effects by selectively antagonizing the serotonin 5-hydroxytryptamine receptor 6 (5-HT6). By blocking this receptor, the compound modulates serotonin levels in the brain, leading to secondary increases in the levels of neurotransmitters such as acetylcholine and glutamate. These changes in neurotransmitter levels are believed to benefit learning and memory, making PF-05212377 a potential therapeutic agent for cognitive disorders .
Comparison with Similar Compounds
PF-05212377 is unique in its high selectivity and potency as a 5-HT6 receptor antagonist. Similar compounds include:
SB-742457: Another 5-HT6 receptor antagonist investigated for Alzheimer’s disease.
Lu AE58054: A selective 5-HT6 receptor antagonist studied for its cognitive-enhancing effects.
SUVN-502:
Compared to these compounds, PF-05212377 has demonstrated a favorable pharmacokinetic profile and central nervous system penetration, making it a promising candidate for further development .
Properties
CAS No. |
1226793-34-5 |
---|---|
Molecular Formula |
C18H20N4O2S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-methyl-4-piperazin-1-ylbenzimidazole |
InChI |
InChI=1S/C18H20N4O2S/c1-14-20-18-16(21-12-10-19-11-13-21)8-5-9-17(18)22(14)25(23,24)15-6-3-2-4-7-15/h2-9,19H,10-13H2,1H3 |
InChI Key |
MAYQIFVKVAUMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2N4CCNCC4 |
Origin of Product |
United States |
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